

# Spectroscopic Identification of Bis(2-butoxyethyl) phthalate: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Bis(2-butoxyethyl) phthalate*

Cat. No.: *B129118*

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## Application Note

This document provides detailed spectroscopic information and standardized protocols for the identification and characterization of **Bis(2-butoxyethyl) phthalate**, a common plasticizer. The following sections include tabulated nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, alongside comprehensive experimental procedures to ensure accurate and reproducible results.

## Chemical Structure

IUPAC Name: bis(2-butoxyethyl) benzene-1,2-dicarboxylate[1] Molecular Formula: C<sub>20</sub>H<sub>30</sub>O<sub>6</sub>[1]

Molecular Weight: 366.45 g/mol [1]

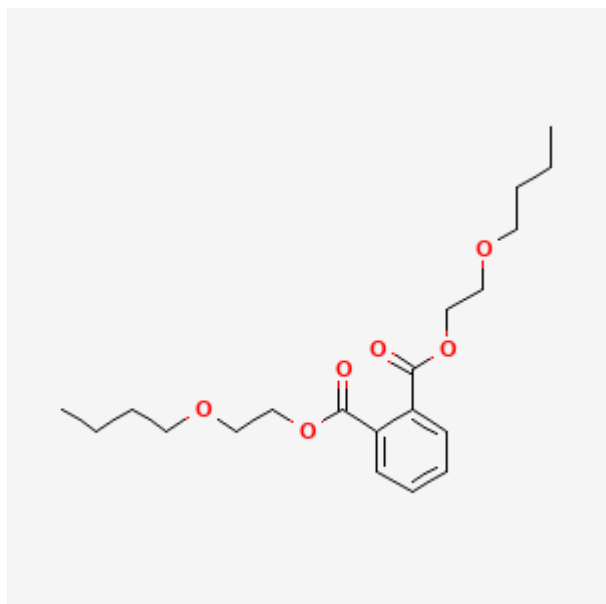


Figure 1: Chemical Structure of **Bis(2-butoxyethyl) phthalate**. Source: PubChem

## Spectroscopic Data Summary

The structural elucidation of **Bis(2-butoxyethyl) phthalate** can be achieved through the combined application of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy. The expected chemical shifts and absorption bands are summarized below.

$^1\text{H}$  NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The expected chemical shifts for **Bis(2-butoxyethyl) phthalate** are presented in Table 1.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Bis(2-butoxyethyl) phthalate**

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment   |
|---------------------------------|--------------|-------------|--|
| 7.75 - 7.72                     | m            | 2H          | Aromatic (H-3, H-6)  |
| 7.56 - 7.53                     | m            | 2H          | Aromatic (H-4, H-5)  |
| 4.40                            | t, J=4.8 Hz  | 4H          | O-CH <sub>2</sub> -CH <sub>2</sub> -O                                |
| 3.73                            | t, J=4.8 Hz  | 4H          | O-CH <sub>2</sub> -CH <sub>2</sub> -O                                |
| 3.50                            | t, J=6.6 Hz  | 4H          | O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 1.58 - 1.51                     | m            | 4H          | O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 1.41 - 1.32                     | m            | 4H          | O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 0.92                            | t, J=7.4 Hz  | 6H          | O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |

Note: Data is referenced to a typical spectrum in CDCl<sub>3</sub>. Chemical shifts and coupling constants (J) may vary slightly depending on the solvent and instrument used.

<sup>13</sup>C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The characteristic chemical shifts for **Bis(2-butoxyethyl) phthalate** are detailed in Table 2.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Bis(2-butoxyethyl) phthalate**

| Chemical Shift ( $\delta$ ) ppm | Assignment   |
|---------------------------------|--|
| 167.7                           | C=O  |
| 132.4                           | Aromatic (C-1, C-2)  |
| 131.0                           | Aromatic (C-4, C-5)  |
| 128.8                           | Aromatic (C-3, C-6)  |
| 70.8                            | O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 68.9                            | O-CH <sub>2</sub> -CH <sub>2</sub> -O                                |
| 64.6                            | O-CH <sub>2</sub> -CH <sub>2</sub> -O                                |
| 31.7                            | O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 19.3                            | O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |
| 13.8                            | O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> |

Note: Data is referenced to a typical spectrum in CDCl<sub>3</sub>. Chemical shifts may vary slightly depending on the solvent and instrument used.

IR spectroscopy identifies functional groups present in a molecule based on their characteristic absorption of infrared radiation. Key IR absorption bands for **Bis(2-butoxyethyl) phthalate** are listed in Table 3.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopic Data for **Bis(2-butoxyethyl) phthalate**

| Wavenumber (cm <sup>-1</sup> ) | Intensity   | Assignment                               |
|--------------------------------|-------------|--|
| 2959                           | Strong      | C-H stretch (aliphatic)                  |
| 2871                           | Strong      | C-H stretch (aliphatic)                  |
| 1729                           | Very Strong | C=O stretch (ester)                      |
| 1280                           | Strong      | C-O stretch (ester)                      |
| 1124                           | Strong      | C-O-C stretch (ether)                    |
| 1072                           | Strong      | C-O stretch (ester)                      |
| 743                            | Strong      | C-H bend (aromatic, ortho-disubstituted) |

Note: Spectra are typically acquired as a neat thin film.

## Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of **Bis(2-butoxyethyl) phthalate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Bis(2-butoxyethyl) phthalate**.

- **Bis(2-butoxyethyl) phthalate** sample
- Deuterated chloroform (CDCl<sub>3</sub>) with 0.03% (v/v) Tetramethylsilane (TMS)
- NMR tube (5 mm diameter)
- Pipette and tips
- Vortex mixer
- NMR spectrometer (e.g., 300 MHz or higher)

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **Bis(2-butoxyethyl) phthalate** into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing TMS to the vial.
  - Gently vortex the vial until the sample is completely dissolved.
  - Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid column height should be approximately 4-5 cm.
  - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - For  $^1\text{H}$  NMR:
    - Acquire the spectrum using standard acquisition parameters. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR:
    - Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio.

- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum of liquid **Bis(2-butoxyethyl) phthalate** using the neat thin film method.

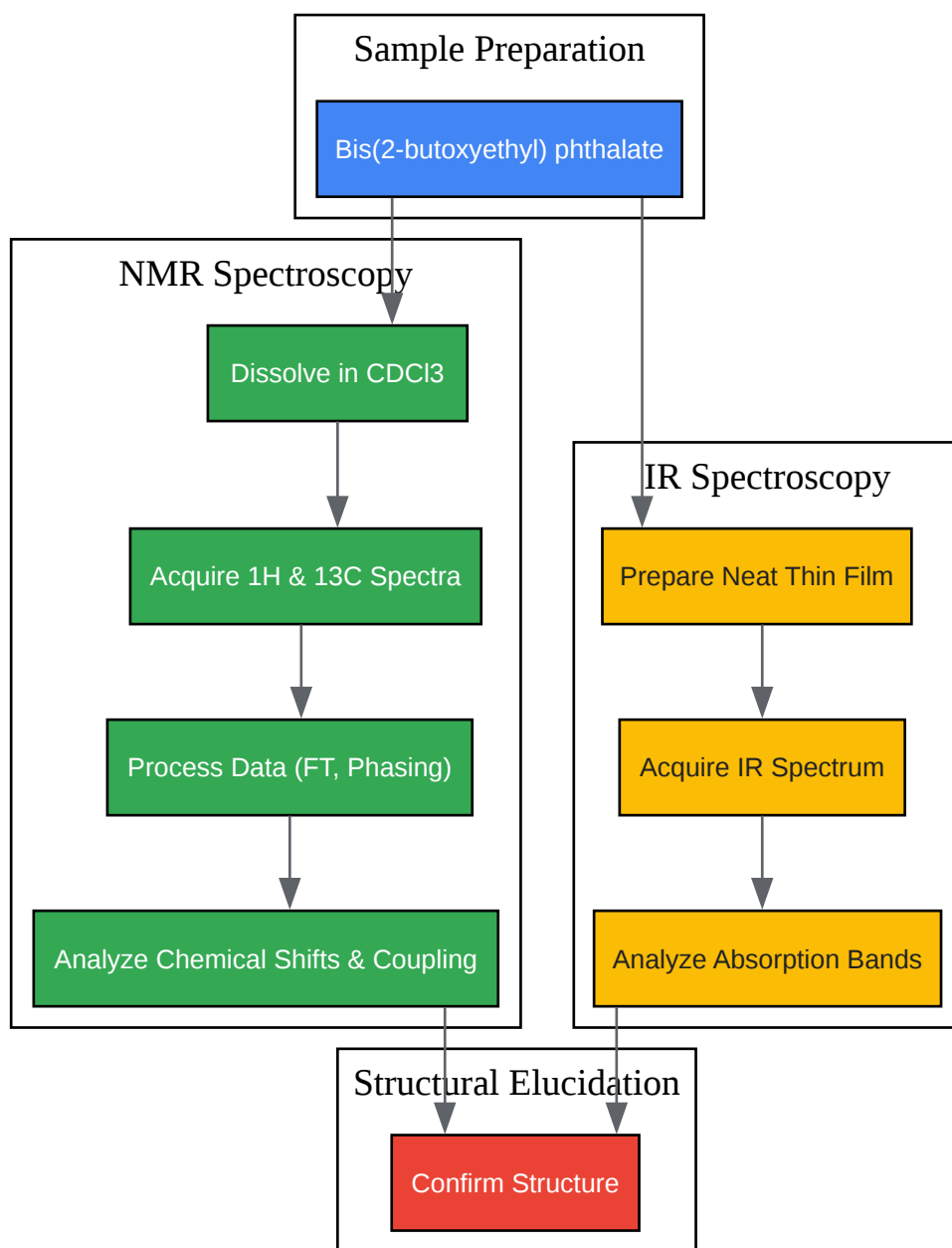
- **Bis(2-butoxyethyl) phthalate** sample
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr)
- Pipette
- Acetone or other suitable solvent for cleaning
- Lens tissue
- Sample Preparation:
  - Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a small amount of acetone and gently wiping with a lens tissue. Handle the plates by their edges to avoid transferring moisture and oils.
  - Place one to two drops of the liquid **Bis(2-butoxyethyl) phthalate** onto the center of one salt plate.
  - Carefully place the second salt plate on top, allowing the liquid to spread and form a thin, uniform film between the plates.
- Instrument Setup and Data Acquisition:
  - Place the assembled salt plates into the sample holder of the FTIR spectrometer.

- Acquire a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and water vapor.
- Acquire the sample spectrum.
- Label the significant peaks in the spectrum with their corresponding wavenumbers (cm<sup>-1</sup>).
- Cleaning:
  - After analysis, carefully separate the salt plates.
  - Clean the plates thoroughly with a suitable solvent (e.g., acetone) and wipe them dry with a lens tissue.
  - Store the clean plates in a desiccator to prevent damage from atmospheric moisture.

## Diagrams

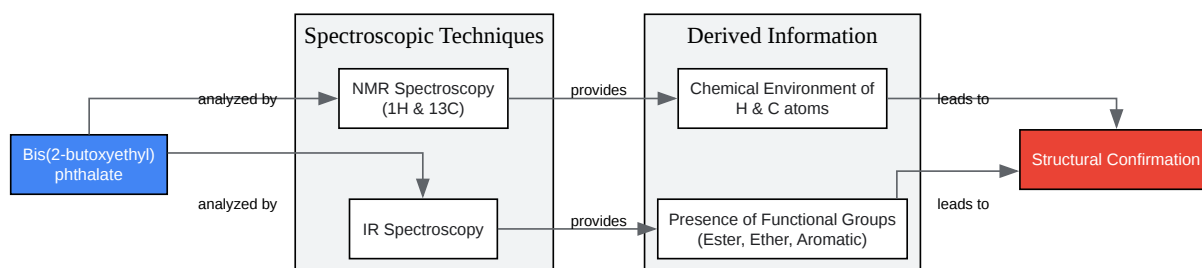
The following diagrams illustrate the logical workflow for the spectroscopic identification of **Bis(2-butoxyethyl) phthalate**.





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Caption: Experimental workflow for spectroscopic identification.



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## References

- 1. Bis(2-butoxyethyl) phthalate | C<sub>20</sub>H<sub>30</sub>O<sub>6</sub> | CID 8345 - PubChem [pubchem.ncbi.nlm.nih.gov]
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